Allethrin

Catalog No.
S518015
CAS No.
584-79-2
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allethrin

CAS Number

584-79-2

Product Name

Allethrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3

InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water: none

Synonyms

Allethrin, Allethrins, Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-propenyl)-2-cyclopenten-1-yl ester

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C

The exact mass of the compound Allethrin is 302.1882 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.52e-05 msolubility in water: nonesolubility in water: nonesolubility in water: nonesolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins. It belongs to the ontological category of cyclopropanecarboxylate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Allethrin is a synthetic compound classified as a pyrethroid, which is a type of insecticide modeled after the natural insecticidal properties found in chrysanthemum flowers. First synthesized in 1949 by Milton S. Schechter, allethrin is primarily used for controlling household pests such as mosquitoes and flies. It appears as a clear amber-colored viscous liquid that is insoluble in water and denser than it

1
. The compound has several structural isomers, with allethrin I and allethrin II differing by specific functional groups, leading to variations in their biological activity and toxicity profiles .

Allethrin acts as a neurotoxin in insects. It disrupts the sodium ion channels in insect nerve cells, leading to uncontrolled nerve impulses, paralysis, and ultimately death [].

  • Toxicity: Allethrin is moderately toxic to humans through inhalation, ingestion, or skin absorption []. It can cause irritation of the skin, eyes, and respiratory tract.
  • Environmental Impact: While allethrin breaks down relatively quickly in sunlight, it can be highly toxic to fish and aquatic invertebrates [].
  • Safety Precautions: When handling allethrin, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, eye protection, and respirators to minimize exposure [].
  • Mode of Action: Allethrin disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This makes it a potent insecticide, and researchers can use it to study how insects react to insecticides in general.
  • Specificity: Allethrin primarily affects insects and has lower toxicity for mammals compared to some other insecticides. This allows researchers to use it in studies on insect behavior, physiology, and ecology with minimal impact on other organisms.
  • Standardized Insecticide: Allethrin is a well-characterized and commercially available insecticide. This consistency makes it a reliable tool for researchers to use in various experimental settings [].

Here are some specific examples of how Allethrin is used in scientific research:

  • Insecticide Development: Researchers use Allethrin as a benchmark insecticide to compare the effectiveness of new insecticides being developed [].
  • Insect Resistance Studies: Scientists can use Allethrin to study how insect populations develop resistance to insecticides over time []. This helps researchers understand the evolution of resistance and develop strategies to manage it.
  • Behavioral Studies: Allethrin's quick knockdown effect makes it useful in studies on insect behavior. Researchers can use it to observe how insects react to insecticide exposure [].

Allethrin exhibits several notable chemical behaviors due to its structure as an ester and ketone. It can react with strong acids, resulting in the liberation of heat and the formation of alcohols

1
. Ketones, including allethrin, are known to engage in exothermic reactions with various acids and bases, potentially generating flammable gases such as hydrogen when reacting with reducing agents
1
. Notably, allethrin is incompatible with strong oxidizing agents and bases, which can lead to hazardous situations if not handled properly .

Biologically, allethrin functions primarily as an insect neurotoxin. Its mechanism involves disrupting normal nerve function in insects, leading to paralysis and death. While it is slightly toxic to bees at standard application rates, it poses significant risks to aquatic organisms, exhibiting high toxicity to fish and other aquatic life forms . Chronic exposure in humans has been linked to alterations in plasma biochemical profiles and potential respiratory issues, including asthma-like symptoms . Furthermore, bioallethrin—a specific isomer of allethrin—has been shown to cause oxidative damage and necrosis in human lymphocytes during in vitro studies .

The synthesis of allethrin involves several chemical processes that typically include the esterification of chrysanthemum-derived compounds. The method generally starts with the reaction of chrysanthemum acid with allyl alcohol under controlled conditions to yield the desired pyrethroid structure. Variations in synthesis can lead to different stereoisomers such as bioallethrin and esbiothrin, which differ in their specific structural configurations .

Allethrin's primary applications are as an insecticide in both household products and agricultural settings. It is commonly found in mosquito coils, ultra-low volume sprays for outdoor mosquito control, and various household insecticides like RAID. Its effectiveness against a broad range of pests makes it a popular choice for pest management strategies worldwide .

Research into the interactions of allethrin with biological systems has revealed significant effects on both human health and environmental safety. Studies indicate that prolonged exposure can lead to central nervous system effects and allergic reactions upon skin contact . Additionally, its high toxicity to aquatic life raises concerns regarding environmental contamination from runoff or improper disposal practices .

Allethrin belongs to a broader class of pyrethroids that share similar insecticidal properties but differ in their chemical structures and biological activities. Here are some comparable compounds:

CompoundStructure/IsomerismToxicity ProfileUnique Features
BioallethrinStereoisomer of allethrinHighly toxic to fishCauses oxidative damage to human cells
EsbiothrinMixture of isomersSlightly less toxic than allethrinDifferent efficacy against certain pests
PermethrinContains chlorineModerately toxicBroad-spectrum efficacy; used in agriculture
CypermethrinContains cyano groupModerately toxicEffective against a wider range of insects

Allethrin's uniqueness lies primarily in its specific structural configuration that allows for effective indoor use while maintaining a relatively lower toxicity profile compared to some other pyrethroids like permethrin and cypermethrin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc.
D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin.
Yellow liquid with a mild aromatic odor; [EXTOXNET]
PALE YELLOW VISCOUS LIQUID.
VISCOUS LIQUID.
YELLOW VISCOUS LIQUID.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

302.18819469 Da

Monoisotopic Mass

302.18819469 Da

Boiling Point

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C.
at 0.013kPa: 140Â °C
at 0.05kPa: 153Â °C

Flash Point

GREATER THAN 140 °F
130Â °C
65.6Â °C o.c.
~120Â °C

Heavy Atom Count

22

Density

Relative density (water = 1): 1.01
Relative density (water = 1): 1.00
Relative density (water = 1): 0.98

LogP

4.78 (LogP)
4.78
4.7

Decomposition

When heated to decomposition it emits acrid fumes.

Appearance

Solid powder

Melting Point

~4Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0X03II877M

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (93.31%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Bioallethrin was used for lice and scabies infestation. Other pyrethroids are now used in place of bioallethrin.

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis (lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hair & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Mode of Action: The allethrins are a type I pyrethroid (i.e., lacking a cyano group at the alpha carbon position of the alcohol moiety). The allethrins are axonic poisons that block the closing of the sodium gates in the nerves, and, thus, prolong the return of the membrane potential to its resting state leading to hyperactivity of the nervous system which can result in paralysis and/or death.
The mechanisms by which pyrethroids alone are toxic are complex and become more complicated when they are co-formulated with either piperonyl butoxide or an organophosphorus insecticide, or both, as these compounds inhibit pyrethroid metabolism. The main effects of pyrethroids are on sodium and chloride channels. Pyrethroids modify the gating characteristics of voltage-sensitive sodium channels to delay their closure. A protracted sodium influx (referred to as a sodium 'tail current') ensues which, if it is sufficiently large and/or long, lowers the action potential threshold and causes repetitive firing; this may be the mechanism causing paraesthesiae. At high pyrethroid concentrations, the sodium tail current may be sufficiently great to prevent further action potential generation and 'conduction block' ensues. Only low pyrethroid concentrations are necessary to modify sensory neurone function.
The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels.
Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type I pyrethroids allethrin, resmethrin, and permethrin and the Type II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five micromolar tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85%) and fenvalerate (60%) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide breakdown was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamethrin were not different from allethrin alone. Ten micromolar allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type-I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type-II pyrethroids act in a manner analogous to other sodium channel agents.
For more Mechanism of Action (Complete) data for ALLETHRINS (13 total), please visit the HSDB record page.

Vapor Pressure

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/
Vapor pressure, Pa at 20Â °C:
Vapor pressure, Pa at 25Â °C:

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

42534-61-2
584-79-2
28434-00-6
84030-86-4

Absorption Distribution and Excretion

WHEN RADIOACTIVE PYRETHROID IS ADMIN ORALLY TO MAMMALS, IT IS ABSORBED FROM INTESTINAL TRACT OF THE ANIMALS & DISTRIBUTED IN EVERY TISSUE EXAMINED. EXCRETION OF RADIOACTIVITY IN RATS ADMIN TRANS-ISOMER: DOSAGE: 500 MG/KG; INTERVAL 20 DAYS; URINE 36%; FECES 64%; TOTAL 100%. /PYRETHROIDS/
Pyrethrins are absorbed through intact skin when applied topically. When animals were exposed to aerosols of pyrethrins with piperonyl butoxide being released into the air, little or none of the combination was systemically absorbed. /Pyrethrins/
Although limited absorption may account for the low toxicity of some pyrethroids, rapid biodegradation by mammalian liver enzymes (ester hydrolysis and oxidation) is probably the major factor responsible. Most pyrethroid metabolites are promptly excreted, at least in part, by the kidney. /Pyrethroids/
There were no major /metabolic/ differences between sexes, between low and high dose groups, nor between single-dose groups and repeated dose groups. The majority of radioactivity was eliminated within 3 days. Urinary elimination ranged from approximately 25 - 50% and fecal elimination ranged from 50 - 70%. There was no bioaccumulation of residue in tissues. ... /d-trans-Allethrin/
When allethrin labelled with (14)C in the acid moiety or with (3)H in the alcohol moiety was administered orally to male Sprague Dawley rats at levels ranging from 1 to 5 mg/kg body weight, the radiocarbon and tritium from the acid- and alcohol-labellings were eliminated in the urine (30% and 20.7%, respectively) and feces (29% and 27%, respectively) in 48 hr. ... Most of the metabolites excreted in the urine were ester-form metabolites together with two hydrolyzed products, chrysanthemum dicarboxylic acid (CDCA) and allethrolone. ...

Metabolism Metabolites

AFTER ADMINISTRATION OF LABELED ALLETHRIN TO MALE RATS, THE MAJOR METABOLITES FOUND WERE ALCOHOL-ACIDS. FROM NMR AND MASS SPECTRA A THIRD METABOLITE WAS IDENTIFIED AS ALLETHRIN WITH ONE CYCLOPROPANE METHYL HYDROXYLATED AND OXIDATION OF THE TRANSMETHYL TO A CARBOXYL GROUP. ...
/IN STUDYING THE METABOLISM OF ALLETHRIN IN HOUSEFLIES, IT WAS FOUND THAT IN/ ALLETHRIN LABELED IN THE KETOCYCLOPENTENYL PORTION OF THE MOLECULE, A METABOLITE THAT BEHAVED AS KETOCYCLOPENTENOL WAS ISOLATED BY PAPER CHROMATOGRAPHY. ... INVESTIGATORS USING ALLETHRIN LABELED IN CHRYSANTHEMUMIC ACID PORTION OF MOLECULE WERE ABLE TO DETECT ONLY TRACES OF ACID IN HOUSEFLY HOMOGENATES OR EXCRETA. ... ONLY TRACES OF UNCHANGED ALLETHRIN WERE RECOVERABLE AND THE BULK OF THE RECOVERED MATERIAL MUST BE A DERIVATIVE OF THE INTACT ESTER OR OF THE ACID.
Allethrin is oxidized not only at the chrysanthemate isobutenyl moiety to the corresponding primary alcohol but also at the allyl group to 1'-hydroxyprop-2'-enyl and 2',3'-dihydroxy-propyl derivatives, or at a methyl group on the cyclopropyl moiety to a hydroxy derivative. Allethrin is also converted to chrysanthemum dicarboxylic acid and allethrolone.
When allethrin was applied topically to houseflies, chromatography indicated the presence of allethrone and chrysanthemic acid in addition to allethrin and three unidentified compounds.
For more Metabolism/Metabolites (Complete) data for ALLETHRINS (10 total), please visit the HSDB record page.
Upon absorption of allethrine , biotransformation takes place through hydrolysis of the central ester bond, oxidative attacks at several sites, and conjugation reactions to produce a complex array of primary and secondary water-soluble metabolites that undergo urinary and biliary excretion. Allethrin is oxidized not only at the chrysanthemate isobutenyl moiety to the corresponding primary alcohol but also at the allyl group to 1'-hydroxyprop-2'-enyl and 2',3'-dihydroxy-propyl derivatives, or at a methyl group on the cyclopropyl moiety to a hydroxy derivative. It is widely accepted that metabolism results in the formation of compounds that have little or no demonstrable toxicity, although the formation of reactive or toxic intermediates cannot be ruled out, and it appears that cleavage of the ester bond results in substantial detoxification. Allethrin is also converted to chrysanthemum dicarboxylic acid and allethrolone. Allethrin leaves the body quickly, mainly in the urine, but also in feces and breath. (L857, A558)

Associated Chemicals

Bioallethrin;260359-57-7
Bioallethrin;28057-48-9
Esbiothrin;260359-57-7
d-Allethrin;231937-89-6
For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Bioallethrin
Nitroscanate

Use Classification

INSECTICIDES
ANTIMICROBIAL AGENTS

Methods of Manufacturing

Allethrin is prepared by the esterification of (1RS, 3RS or cis, trans)-2,2-dimethyl-3-(2,2-dimethylvinyl) cyclopropanecarboxylic acid or chrysanthemic acid with (1RS)-3- allyl-2-methyl-4-oxocyclopent-2-ene-1-ol or allethrolone ... .
2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies Allethrin (technical grade) as Class III: slightly hazardous; Main Use: insecticide.
The first pyrethroid pesticide, allethrin, was identified in 1949. Allethrin and other pyrethroids with a basic cyclopropane carboxylic ester structure are type I pyrethroids. ... All pyrethroids can exist as at least four stereoisomers, each with different biological activities. They are marketed as racemic mixtures or as single isomers. In commercial formulations, the activity of pyrethroids is usually enhanced by the addition of a synergist such as piperonyl butoxide, which inhibits metabolic degradation of the active ingredient.
ALLETHRIN IS ALLYL HOMOLOG OF CINERIN I, WHICH IS ONE OF THE CONSTITUENTS OF PYRETHRUM, OLDEST KNOWN INSECTICIDE.
/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/
For more General Manufacturing Information (Complete) data for ALLETHRINS (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

EAD Method 1660. The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater by High-Performance Liquid Chromatography. Detection limit=2 ug/l.
AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**
AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.
A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.
For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Colorimetric method for allethrin residues in milk and meat. Determination involves solvent extraction, concentration, and reaction with highly acidic mercuric oxide-sulfuric acid reagent to produce a red color. Method reported accurate to 0.1 ppm or 10 mg/100 g sample.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store in a closed drum in a cool, dry place.

Interactions

INSECTICIDAL ACTIVITIES OF ALLETHRIN ARE ENHANCED BY PYRETHRIN SYNERGISTS SUCH AS PIPERONYL BUTOXIDE OR BIS(2,3,3,3-TETRACHLOROPROPYL) ETHER, OR N-(2-ETHYLHEXYL)-8,9,10-TRINORBORN-5-ENE-2,3-DICARBOXIMIDE.
Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.
... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.
Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/
For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

MORE STABLE TOWARDS UV LIGHT THAN NATURAL PYRETHRINS
Decomposed by uv light.
Hydrolyzed in alkaline media.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Last modified: 08-15-2023
1: Na HG, Kim YD, Choi YS, Bae CH, Song SY. Allethrin and prallethrin stimulates MUC5AC expression through oxidative stress in human airway epithelial cells. Biochem Biophys Res Commun. 2018 Sep 3;503(1):316-322. doi: 10.1016/j.bbrc.2018.06.022. Epub 2018 Jun 12. PubMed PMID: 29885834.
2: Chedik L, Bruyere A, Le Vee M, Stieger B, Denizot C, Parmentier Y, Potin S, Fardel O. Inhibition of Human Drug Transporter Activities by the Pyrethroid Pesticides Allethrin and Tetramethrin. PLoS One. 2017 Jan 18;12(1):e0169480. doi: 10.1371/journal.pone.0169480. eCollection 2017. PubMed PMID: 28099443; PubMed Central PMCID: PMC5242521.
3: Madhubabu G, Yenugu S. Allethrin induces oxidative stress, apoptosis and calcium release in rat testicular carcinoma cells (LC540). Toxicol In Vitro. 2014 Dec;28(8):1386-95. doi: 10.1016/j.tiv.2014.07.008. Epub 2014 Jul 27. PubMed PMID: 25072698.

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